1-Chrysen-6-ylethanone
Description
1-Chrysen-6-ylethanone (IUPAC name: 1-(chrysen-6-yl)ethan-1-one) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a chrysene core substituted with an acetyl group at the 6-position. While direct literature on this compound is sparse, its structural analogs and PAH derivatives provide insights into its physicochemical and toxicological properties.
Properties
CAS No. |
33942-77-7 |
|---|---|
Molecular Formula |
C20H14O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
1-chrysen-6-ylethanone |
InChI |
InChI=1S/C20H14O/c1-13(21)19-12-20-15-7-3-2-6-14(15)10-11-18(20)16-8-4-5-9-17(16)19/h2-12H,1H3 |
InChI Key |
BBPSABLIKDZQNK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Other CAS No. |
33942-77-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1-(6-Chloropyridin-3-yl)ethanone (CAS: 55676-22-7)
- Structure : A pyridine ring substituted with chlorine at the 6-position and an acetyl group at the 3-position.
- The chlorine substituent further increases electrophilicity, influencing reactivity in cross-coupling reactions .
1-(2,2-Dimethyl-2H-chromen-6-yl)ethanone (CAS: N/A)
- Structure : A chromene (benzopyran) system with a 2,2-dimethyl group and an acetyl substituent at the 6-position.
1-[6-(Chloromethyl)pyridin-2-yl]ethanone (CAS: 135450-44-1)
- Structure : A pyridine ring with a chloromethyl group at the 6-position and an acetyl group at the 2-position.
- Key Differences: The chloromethyl group introduces reactivity for nucleophilic substitution, making this compound a versatile intermediate in pharmaceutical synthesis. Its safety profile includes acute toxicity risks, as noted in safety data sheets .
Physicochemical Properties
Research Findings and Gaps
- Structural Insights: Crystallographic studies using programs like SHELX could resolve the 3D structure of this compound, aiding in understanding its intermolecular interactions.
- Data Limitations: Experimental data on solubility, melting points, and bioactivity for this compound are scarce. Extrapolations from chrysene and acetyl-substituted PAHs suggest low water solubility (<1 mg/L) and high log P values (~5.0).
- Synthetic Routes: Pyridine and chromene derivatives are synthesized via Friedel-Crafts acylation or cross-coupling reactions, which may be adaptable to this compound with modifications for PAH reactivity.
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